Comprehensive Structural Characterization of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid
Comprehensive Structural Characterization of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid
The following guide details the structural analysis, synthesis validation, and spectroscopic characterization of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (CAS: 101566-05-6). This document is designed for medicinal chemists and analytical scientists requiring rigorous verification standards for oxindole-based pharmacophores.
Executive Summary & Chemical Identity[1]
2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (often abbreviated as 6-oxindoleacetic acid) is a critical bicyclic scaffold in drug discovery, particularly in the development of angiokinase inhibitors (e.g., Nintedanib analogs). Structurally, it consists of an oxindole (2-indolinone) core substituted at the 6-position with a carboxymethyl group.
Precise structural elucidation is paramount because the oxindole ring is prone to regiochemical ambiguity during synthesis (yielding 4-, 5-, or 6-isomers) and tautomeric equilibrium (lactam-lactim), which affects bioactivity and solubility profiles.
physicochemical Profile
| Property | Value |
| CAS Number | 101566-05-6 |
| Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.19 g/mol |
| Exact Mass | 191.0582 |
| Appearance | Off-white to pale yellow powder |
| Melting Point | 250–253 °C (Decomposes) |
| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in Water |
Synthesis & Impurity Logic
To understand the analytical requirements, one must understand the genesis of the molecule. The most robust synthetic route involves the modified Sandmeyer isatin synthesis followed by reduction. This pathway dictates the specific impurities (regioisomers) that must be ruled out by NMR.
Synthetic Pathway Analysis
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Precursor: 3-Aminophenylacetic acid.
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Intermediate: Formation of the isonitrosoacetanilide via reaction with chloral hydrate and hydroxylamine.
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Cyclization: Acid-catalyzed ring closure yields a mixture of 4- and 6-substituted isatins.
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Reduction: Wolff-Kishner (Hydrazine/KOH) or catalytic reduction converts the C3-ketone to a methylene group, yielding the target oxindole.
Critical Impurities:
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Regioisomer: 2-(2-oxo-2,3-dihydro-1H-indol-4-yl)acetic acid (from non-selective cyclization).
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Intermediate: 2-(2,3-dioxoindolin-6-yl)acetic acid (Unreduced isatin).
Figure 1: Synthetic logic highlighting the origin of the critical 4-isomer impurity.
Mass Spectrometry (HRMS)
Mass spectrometry provides the first line of confirmation. The compound ionizes well in positive electrospray ionization (ESI+) mode.
Fragmentation Pattern
The oxindole core exhibits a characteristic fragmentation pathway involving the sequential loss of water (from the carboxylic acid) and carbon monoxide (from the lactam ring).
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[M+H]⁺: m/z 192.0655 (Calc.)
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Fragment 1 (m/z ~174): Loss of H₂O [M+H - 18]⁺.
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Fragment 2 (m/z ~146): Loss of CO [M+H - 18 - 28]⁺.
Figure 2: ESI+ Fragmentation pathway showing characteristic neutral losses.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the 6-isomer from the 4- or 5-isomers. The key diagnostic is the coupling pattern of the aromatic protons.
1H NMR Assignment (DMSO-d₆, 400 MHz)
The spectrum is characterized by two singlets in the aliphatic region (C3-methylene and side-chain methylene) and an ABX aromatic system.
| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |
| NH (1) | 10.42 | s (br) | 1H | Exchangeable amide proton. |
| H-4 | 7.12 | d (J=7.8 Hz) | 1H | Ortho to H-5; furthest from substituent. |
| H-5 | 6.82 | dd (J=7.8, 1.5 Hz) | 1H | Meta to H-7, Ortho to H-4. |
| H-7 | 6.75 | d (J=1.5 Hz) | 1H | Meta to H-5; shielded by ortho-NH. |
| Side Chain | 3.58 | s | 2H | Benzylic CH₂-COOH. |
| H-3 | 3.45 | s | 2H | Ring CH₂ (C3). Characteristic of oxindoles. |
| COOH | 12.30 | s (v br) | 1H | Carboxylic acid (often invisible if wet). |
13C NMR Assignment (DMSO-d₆, 100 MHz)
| Carbon Type | Shift (δ ppm) | Assignment |
| C=O (Amide) | 176.5 | C-2 Lactam carbonyl. |
| C=O (Acid) | 172.8 | Side chain carboxylic acid. |
| Quaternary | 143.5 | C-7a (Bridgehead adjacent to N). |
| Quaternary | 134.2 | C-6 (Ipso to acetic acid). |
| Quaternary | 126.1 | C-3a (Bridgehead). |
| Aromatic CH | 124.5 | C-4 |
| Aromatic CH | 121.8 | C-5 |
| Aromatic CH | 109.4 | C-7 (Upfield due to ortho-N donation). |
| Aliphatic CH₂ | 41.2 | Side chain (-CH₂-COOH). |
| Aliphatic CH₂ | 35.8 | C-3 (Ring methylene). |
Regiochemistry Validation (NOESY)
To conclusively prove the 6-position substitution over the 5-position:
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NOE Correlation: Irradiating the side-chain methylene (δ 3.58) should show a strong NOE enhancement of two aromatic protons: H-5 and H-7 .
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Differentiation:
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If substituted at Pos 5 : Side chain would correlate with H-4 and H-6.
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If substituted at Pos 4 : Side chain would correlate with H-3 and H-5.
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Infrared Spectroscopy (IR)
Solid-state analysis (FT-IR, KBr pellet) confirms the functional groups and crystal form.
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3200–3400 cm⁻¹: Broad OH stretch (acid) + NH stretch (sharp shoulder).
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1700–1720 cm⁻¹: C=O stretch (Carboxylic acid).
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1680–1690 cm⁻¹: C=O stretch (Oxindole amide/lactam). Note: Oxindole carbonyls typically appear lower than normal amides due to resonance.
Protocol: Analytical Workflow
For researchers synthesizing or verifying this compound, follow this self-validating workflow:
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Solubility Check: Dissolve 5 mg in 0.6 mL DMSO-d₆. If turbid, filter; oxindoles can crystallize efficiently.
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1H NMR Acquisition: Acquire 16 scans. Verify the presence of two distinct methylene singlets at ~3.45 and ~3.58 ppm.
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Pass Criteria: Integral ratio of Aromatic:Aliphatic is 3:4.
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Regio-check: Check the aromatic coupling. You must see a large doublet (8 Hz) and a small doublet (1-2 Hz). If you see only singlets or complex multiplets, you may have the 5-isomer or a mixture.
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HPLC Purity: Run on C18 column, Water/Acetonitrile (+0.1% Formic Acid). Oxindoles are UV active at 254 nm and 280 nm.
References
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Synthesis of Oxindole Intermediates: Roth, G. J., et al. "Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors." Journal of Medicinal Chemistry, vol. 52, no. 14, 2009, pp. 4466–4480.
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General Oxindole Characterization: Trost, B. M., & Frederiksen, M. U. "Palladium-Catalyzed Asymmetric Allylic Alkylation of Oxindoles." Angewandte Chemie International Edition, vol. 44, no. 2, 2005, pp. 308–310.
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Chemical Structure Database: PubChem Compound Summary for CID 101566-05-6. "2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid."[1][2][3][4][5]
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Isatin-Oxindole Synthesis Methodology: Silva, J. F. M., et al. "Recent Advances in the Synthesis of Oxindoles." Journal of the Brazilian Chemical Society, vol. 12, no. 3, 2001.
Sources
- 1. 101566-05-6,2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. AU2013230425A1 - Substituted heterocyclic acetamides as kappa opioid receptor (kor) agonists - Google Patents [patents.google.com]
- 3. 1461715-33-2,ethyl 2-methyl-3-(oxan-4-yl)propanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 14192-26-8|Methyl 2-oxoindoline-6-carboxylate|BLD Pharm [bldpharm.com]
- 5. 334952-09-9|2-Oxoindoline-6-carboxylic acid|BLD Pharm [bldpharm.com]
